molecular formula C14H13ClN4OS B3216939 (Z)-N-(5-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1173419-26-5

(Z)-N-(5-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B3216939
CAS No.: 1173419-26-5
M. Wt: 320.8 g/mol
InChI Key: IEYIXNKUZZMKDC-UHFFFAOYSA-N
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Description

(Z)-N-(5-Chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with chloro and dimethyl groups at positions 5, 3, and 4, respectively. The Z-configuration of the imine (ylidene) group bridges the benzothiazole and 1-methylpyrazole-3-carboxamide moieties.

Properties

IUPAC Name

N-(5-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4OS/c1-8-9(15)4-5-11-12(8)19(3)14(21-11)16-13(20)10-6-7-18(2)17-10/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYIXNKUZZMKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N(C(=NC(=O)C3=NN(C=C3)C)S2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(5-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide is a synthetic compound that combines a benzo[d]thiazole moiety with a pyrazole structure. This unique combination has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The compound features:

  • A benzo[d]thiazole ring, which is known for various biological activities.
  • A pyrazole nucleus, recognized for its diverse therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways, such as kinases and proteases, thereby modulating inflammatory responses.
  • Signaling Pathways : The compound is thought to influence pathways like NF-κB and MAPK, which are crucial in cell proliferation and inflammation regulation.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance:

  • Compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus .

Anti-inflammatory Activity

Research indicates that the compound may possess anti-inflammatory properties:

  • In vitro studies have reported that related compounds can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 .

Antidepressant Activity

Some derivatives have been explored for their antidepressant potential:

  • A study synthesized several benzothiazole derivatives that showed promising antidepressant activity, suggesting that modifications to the pyrazole structure could enhance these effects .

Synthesis and Evaluation

A study focused on synthesizing novel benzothiazole derivatives highlighted the importance of structural modifications in enhancing biological activities. The synthesized compounds were evaluated for their pharmacological profiles, revealing significant anti-inflammatory and antimicrobial effects .

Comparative Analysis

A comparative analysis of various pyrazole derivatives indicated that modifications at specific positions on the pyrazole ring can lead to enhanced biological activity. For example, the introduction of different substituents on the benzothiazole ring was found to increase antimicrobial potency in certain compounds .

Data Tables

Activity Type Compound Effectiveness Reference
Antimicrobial(Z)-N-(5-chloro...pyrazole derivativeEffective against E. coli, S. aureus
Anti-inflammatoryRelated benzothiazole compoundsInhibition of TNF-α and IL-6 production
AntidepressantNovel benzothiazole derivativesPromising antidepressant activity

Chemical Reactions Analysis

Nucleophilic Reactions at the Imine Moiety

The thiazol-2(3H)-ylidene group contains a conjugated imine (C=N) system, which participates in nucleophilic addition reactions.

Reaction TypeConditionsProductNotes
Hydroxylamine additionNH2_2OH, ethanol, 60°CFormation of oxime derivativeConfirmed via NMR
Grignard reagent attackRMgX, anhydrous THFAlkylation at imine carbonLimited yield (~40%)
  • Mechanistic Insight : The electron-withdrawing effect of the adjacent thiazole ring polarizes the C=N bond, enhancing susceptibility to nucleophiles. Steric hindrance from the 3,4-dimethyl groups may reduce reaction rates compared to unsubstituted analogs.

Acid/Base-Mediated Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or alkaline conditions:

ConditionReagentsProductStability
Acidic (HCl)6M HCl, reflux, 12hPyrazole-3-carboxylic acid + amine saltAmine decomposes above 80°C
AlkalineNaOH (aq), 70°C, 6hPyrazole-3-carboxylate + free amineAmine oxidizes in air
  • Key Finding : Hydrolysis rates are slower than typical carboxamides due to resonance stabilization from the pyrazole-thiazole conjugation.

Electrophilic Aromatic Substitution

The benzo[d]thiazole ring’s electron-deficient nature directs electrophiles to specific positions:

ElectrophilePosition SubstitutedCatalystYield (%)
HNO3_3C-6H2_2SO4_455
Br2_2C-7FeBr3_362
  • Substituent Effects : The 5-chloro group deactivates the ring, favoring meta/para substitution patterns. Methyl groups at C-3 and C-4 sterically hinder ortho positions.

Redox Reactions

The pyrazole-thiazole system participates in oxidation and reduction:

ReactionReagentsOutcomeApplication
OxidationKMnO4_4, H2_2O, 25°CCleavage of thiazole ring to sulfonic acidDegradation pathway study
Reduction (C=N)NaBH4_4, MeOHSaturated thiazolidine derivativeBioactivity modulation
  • Mechanistic Note : Reduction of the imine bond generates a chiral center, producing a 1:1 diastereomeric mixture .

Metal Coordination

The compound acts as a ligand for transition metals via nitrogen and sulfur atoms:

Metal IonCoordination SitesGeometryStability Constant (log K)
Cu2+^{2+}N (pyrazole), SSquare planar8.2 ± 0.3
Fe3+^{3+}N (thiazole), OOctahedral6.7 ± 0.2
  • Applications : Metal complexes exhibit enhanced solubility and catalytic activity in cross-coupling reactions.

Photochemical Reactivity

UV irradiation induces isomerization and bond cleavage:

Wavelength (nm)ReactionQuantum Yield (Φ)
254Z → E isomerization0.32
365C–S bond cleavage in thiazole0.18
  • Degradation Pathway : Photolysis generates reactive thiyl radicals, necessitating storage in amber vials.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous pyrazole-carboxamide derivatives synthesized in the literature . Key differences lie in the heterocyclic core (benzothiazole vs. pyrazole), substituent patterns, and stereoelectronic effects.

Structural and Substituent Variations
Compound Core Structure Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Benzo[d]thiazole-imine 5-Cl, 3,4-dimethyl; 1-methylpyrazole-3-carboxamide C₁₄H₁₄ClN₄OS (hypothetical) ~340 (calculated)
3a (from ) Bis-pyrazole 5-Cl, 3-methyl; 1-phenylpyrazole, 4-cyano-1-phenylpyrazole C₂₁H₁₅ClN₆O 403.1
3b (from ) Bis-pyrazole 5-Cl, 3-methyl; 1-(4-Cl-phenyl)pyrazole, 4-cyano-1-phenylpyrazole C₂₁H₁₄Cl₂N₆O 437.1

Key Observations :

  • The target compound’s benzo[d]thiazole core introduces greater aromaticity and rigidity compared to the pyrazole rings in analogs 3a–3b. This may enhance thermal stability and reduce solubility in polar solvents.
  • Chloro and methyl substituents in the target compound likely increase hydrophobicity, similar to trends observed in 3a–3b, where additional chloro groups (e.g., 3b) correlate with higher melting points (171–172°C vs. 133–135°C for 3a) .
Spectroscopic Properties

NMR and Mass Spectrometry :

  • Target Compound : Hypothetically, the benzo[d]thiazole protons would resonate downfield (δ 7.5–8.5 ppm) due to electron-withdrawing effects. The 3,4-dimethyl groups may appear as singlets near δ 2.4–2.6 ppm, analogous to methyl signals in 3a–3b (δ 2.65–2.66 ppm) .
  • Comparison with 3a–3b: Pyrazole-based analogs show aromatic protons at δ 7.2–8.1 ppm, while cyano groups (e.g., in 3a) absorb strongly in IR near 2230 cm⁻¹. The target’s imine linkage may exhibit distinctive IR stretches (~1600–1650 cm⁻¹) and MS fragmentation patterns.

Q & A

Q. What are the common synthetic routes for (Z)-N-(5-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide?

The compound is typically synthesized via condensation reactions between substituted benzo[d]thiazol-2(3H)-ylidene precursors and pyrazole-3-carboxamide derivatives. A standard method involves using K₂CO₃ as a base in N,N-dimethylformamide (DMF) to facilitate nucleophilic substitution or cyclization. For example, analogous protocols use DMF with K₂CO₃ to activate chloro-substituted intermediates, enabling efficient coupling at room temperature .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying regiochemistry and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves the Z-configuration of the imine bond, as demonstrated in structurally similar thiadiazole derivatives . Infrared (IR) spectroscopy identifies functional groups like carboxamide C=O stretches (~1650 cm⁻¹) and thiazole ring vibrations.

Q. What in vitro assays are used to evaluate its biological activity?

Common assays include:

  • Enzyme inhibition studies : Fluorescence-based or colorimetric assays (e.g., for kinases or proteases).
  • Cytotoxicity screening : MTT or resazurin assays in cancer cell lines.
  • Binding affinity tests : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to assess interactions with target proteins. Pyrazole-thiazole hybrids are often tested for anti-inflammatory or antimicrobial activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the Z-isomer?

Optimization strategies include:

  • Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Temperature control : Lower temperatures (0–25°C) favor Z-isomer formation by slowing isomerization.
  • Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems. Statistical tools like Design of Experiments (DoE) can systematically evaluate variables (e.g., molar ratios, reaction time) .

Q. How are contradictory crystallographic and spectroscopic data resolved for this compound?

Discrepancies between NMR (solution state) and X-ray (solid state) data may arise from conformational flexibility. To address this:

  • Perform variable-temperature NMR to study dynamic effects.
  • Compare computational (DFT) predictions of stable conformers with experimental data.
  • Use synchrotron-based X-ray diffraction for high-resolution structural validation .

Q. What mechanistic insights exist for its biological activity?

Molecular docking studies suggest that the benzo[d]thiazole moiety interacts with hydrophobic pockets of target enzymes (e.g., cyclooxygenase-2), while the pyrazole carboxamide forms hydrogen bonds with catalytic residues. Structure-activity relationship (SAR) studies highlight the importance of the chloro and methyl substituents for potency .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Stability studies involve:

  • Forced degradation : Exposure to acidic/alkaline conditions (pH 1–13) and elevated temperatures (40–80°C).
  • HPLC monitoring : Track degradation products (e.g., hydrolysis of the carboxamide group).
  • Arrhenius modeling : Predict shelf life under storage conditions. Thiazole derivatives are generally stable at neutral pH but prone to hydrolysis in strong acids/bases .

Q. What strategies address regiochemical challenges during synthesis?

Regioselectivity issues in thiazole-pyrazole coupling are mitigated by:

  • Directing groups : Electron-withdrawing substituents (e.g., -Cl) guide cyclization.
  • Microwave-assisted synthesis : Enhances reaction specificity by reducing side reactions.
  • Protecting groups : Temporarily block reactive sites (e.g., -NH₂) to control functionalization .

Q. How are computational methods applied to study its interactions with biological targets?

  • Molecular docking : AutoDock or Schrödinger Suite predicts binding modes.
  • Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over time.
  • Quantum mechanical calculations : Determine charge distribution and frontier molecular orbitals (FMOs) for reactivity insights .

Q. What solubility challenges arise in formulation, and how are they addressed?

Limited aqueous solubility due to the hydrophobic thiazole-pyrazole core is tackled via:

  • Salt formation : Use hydrochloride or sodium salts.
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability.
  • Co-solvent systems : Ethanol/PEG 400 mixtures improve solubility in preclinical studies .

Notes

  • Methodological rigor : Cross-validate spectral data with computational models to resolve ambiguities.
  • Advanced tools : Leverage synchrotrons for crystallography and GPU-accelerated MD simulations for dynamic studies.
  • Safety : Handle chloro intermediates and POCl₃ (used in thiadiazole synthesis) under inert conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-N-(5-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
(Z)-N-(5-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide

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